

Characterization of Fasicularin: A Technical Guide to its Spectroscopic Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fasicularin*

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Introduction

Fasicularin is a tricyclic marine alkaloid first isolated in 1997 from the ascidian *Nephtesis fasicularis*.^{[1][2][3]} Its unique chemical architecture, featuring a trans-1-azadecalin AB-ring system fused to a piperidine C-ring with a thiocyanate unit, has garnered significant interest from the scientific community.^[3] Beyond its structural novelty, **Fasicularin** exhibits cytotoxic properties, with a mode of action identified as the alkylation of cellular DNA.^{[1][3]} This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **Fasicularin**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a visualization of its DNA alkylation pathway.

Spectroscopic Data for Fasicularin Characterization

The structural elucidation of **Fasicularin** has been accomplished through extensive spectroscopic analysis. The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data as reported in the original isolation literature and corroborated by total synthesis efforts.

Table 1: ¹H NMR Spectroscopic Data for Fasicularin (CDCl₃)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	2.95	m	
3 α	1.85	m	
3 β	1.65	m	
4 α	1.50	m	
4 β	1.30	m	
5 α	1.95	m	
5 β	1.25	m	
6 α	3.20	dd	12.0, 3.0
6 β	2.80	dt	12.0, 4.0
8 α	2.05	m	
8 β	1.45	m	
9	2.20	m	
11 α	3.10	dd	11.5, 4.5
11 β	2.90	t	11.5
13	3.80	m	
14	1.30-1.40	m	
15	1.30-1.40	m	
16	1.30-1.40	m	
17	1.30-1.40	m	
18	0.90	t	7.0

Table 2: ^{13}C NMR Spectroscopic Data for Fasicularin (CDCl_3)

Position	Chemical Shift (δ , ppm)
2	65.2
3	33.1
4	26.5
5	30.1
6	55.4
7	62.8
8	35.5
9	40.2
10	38.9
11	58.7
13	48.1
14	31.9
15	29.5
16	27.2
17	22.8
18	14.2
SCN	112.5

Table 3: Mass Spectrometry Data for Fasicularin

Technique	Ionization Mode	Observed m/z	Relative Intensity	Assignment
HR-FAB-MS	Positive	321.2311	[M+H] ⁺	

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **Fasicularin**, based on standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of pure **Fasicularin** (approximately 1-5 mg) is dissolved in deuterated chloroform (CDCl_3 , ~0.5 mL) in a standard 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - The instrument is tuned and shimmed for optimal resolution.
 - A standard single-pulse experiment is performed.
 - Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
 - The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.
 - Chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm).
- ^{13}C NMR Acquisition:
 - A proton-decoupled ^{13}C NMR spectrum is acquired.
 - Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds.
 - Chemical shifts are referenced to the solvent peak of CDCl_3 (δ 77.16 ppm).

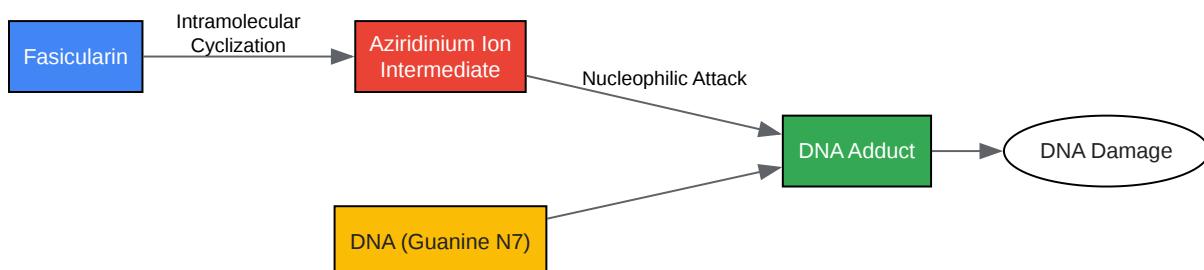
High-Resolution Mass Spectrometry (HR-MS)

- Sample Preparation: A dilute solution of **Fasicularin** is prepared in a suitable solvent (e.g., methanol or acetonitrile).

- Instrumentation: High-resolution mass spectra are obtained using a Fast Atom Bombardment (FAB) mass spectrometer.
- Acquisition:
 - The sample is mixed with a suitable matrix (e.g., 3-nitrobenzyl alcohol) on the FAB probe.
 - The sample is ionized by a high-energy beam of xenon atoms.
 - The mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy.

DNA Alkylation by Fasicularin: A Proposed Mechanism

Fasicularin's cytotoxic activity is attributed to its ability to alkylate DNA.^{[1][3]} The proposed mechanism involves the intramolecular cyclization of the thiocyanate group to form a highly reactive aziridinium ion intermediate. This electrophilic species is then susceptible to nucleophilic attack by DNA bases, primarily the N7 position of guanine, leading to the formation of a covalent adduct and subsequent DNA damage.

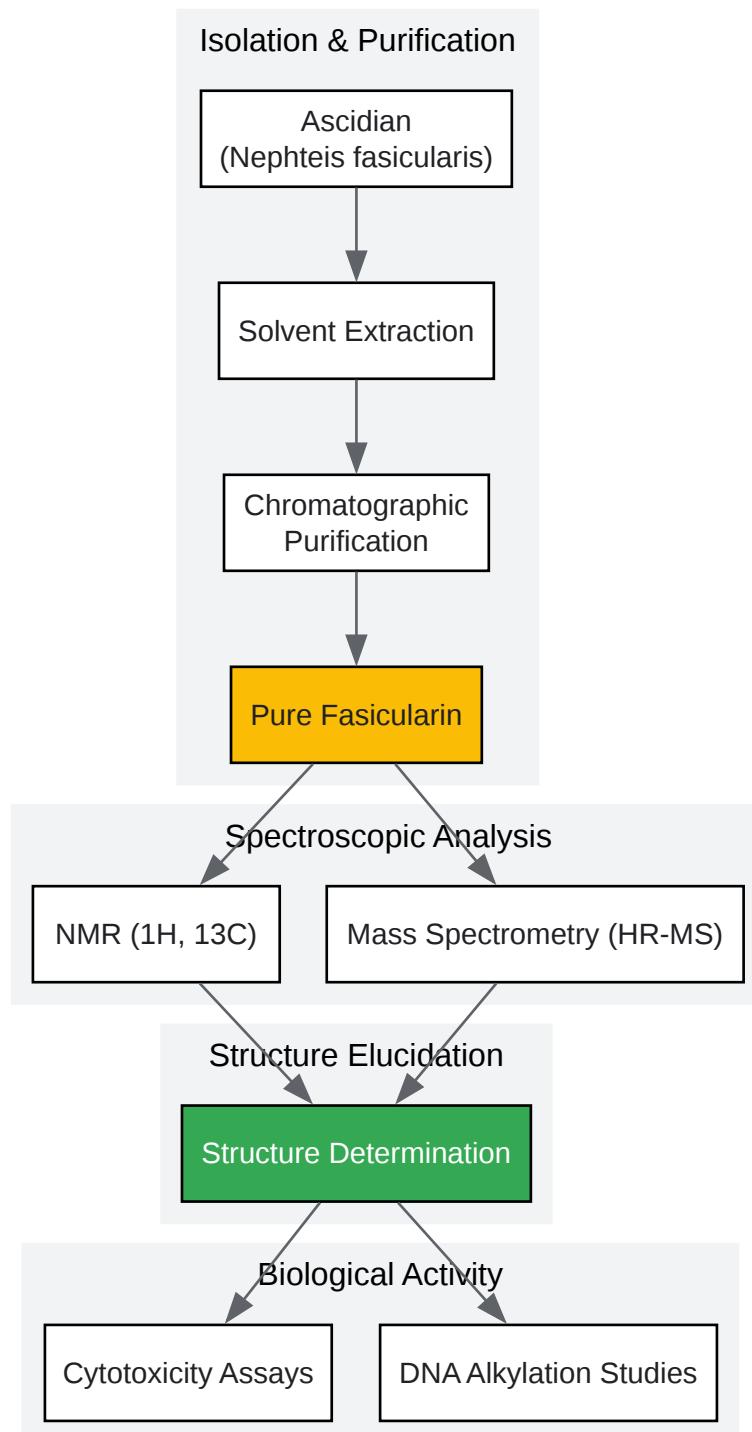


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Caption: Proposed pathway of **Fasicularin**-induced DNA alkylation.

Experimental Workflow for Fasicularin Characterization

The process of characterizing **Fasicularin**, from isolation to structural elucidation and biological activity assessment, follows a systematic workflow.



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Caption: Workflow for the characterization of **Fasicularin**.

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- To cite this document: BenchChem. [Characterization of Fasicularin: A Technical Guide to its Spectroscopic Data]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1248361#spectroscopic-data-nmr-ms-for-fasicularin-characterization\]](https://www.benchchem.com/product/b1248361#spectroscopic-data-nmr-ms-for-fasicularin-characterization)

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